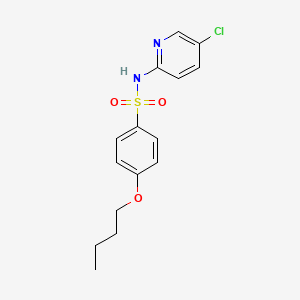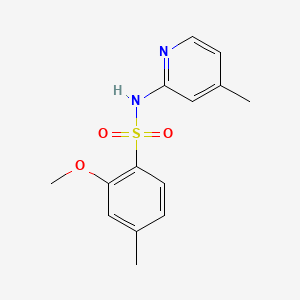![molecular formula C12H19BrN2O3S B602929 [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine CAS No. 1183070-24-7](/img/structure/B602929.png)
[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine: is a complex organic compound that features both a dimethylamino group and a brominated methoxyphenyl sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting the bromo group to a hydrogen atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the brominated position, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions with solvents like DMF or acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine exerts its effects is largely dependent on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the brominated methoxyphenyl sulfonyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- [3-(Dimethylamino)propyl][(4-bromo-2-methoxyphenyl)sulfonyl]amine
- [3-(Dimethylamino)propyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine
- [3-(Dimethylamino)propyl][(5-bromo-2-ethoxyphenyl)sulfonyl]amine
Comparison: Compared to its analogs, [3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of the dimethylamino group also adds to its versatility in forming various derivatives through substitution reactions.
Propiedades
Número CAS |
1183070-24-7 |
|---|---|
Fórmula molecular |
C12H19BrN2O3S |
Peso molecular |
351.26g/mol |
Nombre IUPAC |
5-bromo-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19BrN2O3S/c1-15(2)8-4-7-14-19(16,17)12-9-10(13)5-6-11(12)18-3/h5-6,9,14H,4,7-8H2,1-3H3 |
Clave InChI |
WEHYYSXIYAJZNT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)

amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)

![[(2-Methoxy-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602858.png)
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)


![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602868.png)

